molecular formula C10H12BrNO2 B3029257 2-Amino-3-(3-bromo-5-methylphenyl)propanoic acid CAS No. 603106-29-2

2-Amino-3-(3-bromo-5-methylphenyl)propanoic acid

Cat. No. B3029257
CAS RN: 603106-29-2
M. Wt: 258.11 g/mol
InChI Key: TZCUTWSDMBLHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(3-bromo-5-methylphenyl)propanoic acid is a chemical compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-(3-bromo-5-methylphenyl)propanoic acid consists of a propanoic acid backbone with an amino group (NH2) and a 3-bromo-5-methylphenyl group attached . The exact spatial configuration would require more specific information or experimental data.

Scientific Research Applications

  • Synthesis and Structural Studies

    • 2-Amino-3-(3-bromo-5-methylphenyl)propanoic acid is utilized in the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids. These compounds are synthesized with a furan or thiophene nucleus, achieving yields of 48-94% (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004). Such research contributes to the field of chemical synthesis, particularly in generating compounds that have potential applications in pharmaceuticals and materials science.
  • Catalytic Asymmetric Synthesis

    • In the biosynthesis of tetrahydroisoquinoline alkaloids, a related derivative, (S)-2-amino-3-(3-hydroxy-4-methoxy-5-methylphenyl)propanoic acid, serves as a common amino acid building block. Catalytic asymmetric synthetic routes have been developed for these compounds, highlighting their importance in biochemical pathways (Tanifuji et al., 2016).
  • Biocatalysis and Microbial Applications

    • The compound has been used in studies involving asymmetric biocatalysis with newly isolated Methylobacterium strains. This demonstrates its role in pharmaceutical intermediate production, particularly for drugs like S-dapoxetine (Li, Wang, Huang, Zou, & Zheng, 2013). This research underscores the utility of 2-Amino-3-(3-bromo-5-methylphenyl)propanoic acid in microbiology and biotechnology, especially in the synthesis of chiral compounds.
  • Peptide Chemistry and Drug Design

    • Conceptual density functional theory has been applied to study the molecular properties and structures of antifungal tripeptides involving derivatives of 2-Amino-3-(3-bromo-5-methylphenyl)propanoic acid. This research aids in understanding peptide reactivity and assists in drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
  • Pharmaceutical Intermediates

    • The compound has been used in the synthesis of various pharmaceutical intermediates, demonstrating its versatility in drug development. For instance, its derivatives are key starting materials in the synthesis of antagonists for specific medical applications (Zhong et al., 1999).
  • Polymer and Material Science

    • The compound and its derivatives have been involved in the modification of polyvinyl alcohol/acrylic acid hydrogels, showing applications in material science, particularly in developing materials with potential medical applications (Aly & El-Mohdy, 2015).

Safety And Hazards

Specific safety and hazard information for 2-Amino-3-(3-bromo-5-methylphenyl)propanoic acid is not available in the sources I found. As with all chemicals, it should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Future Directions

The future directions for research and applications of 2-Amino-3-(3-bromo-5-methylphenyl)propanoic acid are not specified in the sources I found. As a research chemical, its potential uses would depend on the specific interests and goals of the researchers using it .

properties

IUPAC Name

2-amino-3-(3-bromo-5-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-6-2-7(4-8(11)3-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCUTWSDMBLHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201307037
Record name 3-Bromo-5-methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(3-bromo-5-methylphenyl)propanoic acid

CAS RN

603106-29-2
Record name 3-Bromo-5-methylphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603106-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(3-bromo-5-methylphenyl)propanoic acid
Reactant of Route 2
2-Amino-3-(3-bromo-5-methylphenyl)propanoic acid
Reactant of Route 3
2-Amino-3-(3-bromo-5-methylphenyl)propanoic acid
Reactant of Route 4
2-Amino-3-(3-bromo-5-methylphenyl)propanoic acid
Reactant of Route 5
2-Amino-3-(3-bromo-5-methylphenyl)propanoic acid
Reactant of Route 6
2-Amino-3-(3-bromo-5-methylphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.